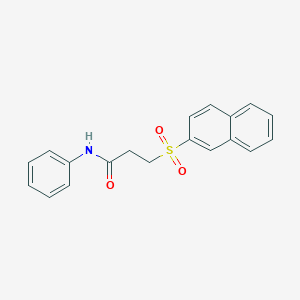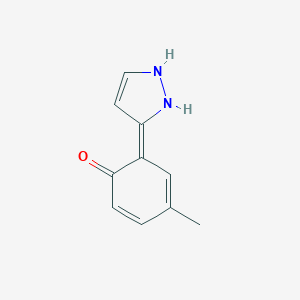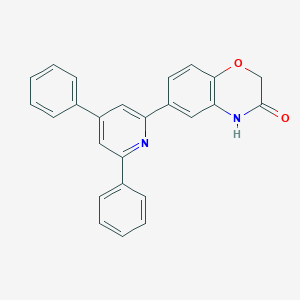
3-bromo-N-(4-methylbenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide is not well understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Specifically, it is thought to inhibit the synthesis of folic acid, an essential nutrient for these organisms.
Biochemical and Physiological Effects:
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been found to have low toxicity and is generally well tolerated in laboratory animals. However, it may cause irritation to the skin, eyes, and respiratory tract if not handled properly. It has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research involving 3-bromo-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is its potential as an antibacterial and antifungal agent, as there is a growing need for new antibiotics due to the increasing prevalence of antibiotic-resistant bacteria. Another area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to better understand its mechanism of action and potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide can be achieved by reacting 4-methylbenzylamine with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Applications De Recherche Scientifique
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been used in various scientific research studies due to its potential applications. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been used as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions.
Propriétés
Nom du produit |
3-bromo-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14BrNO2S |
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
3-bromo-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-5-7-12(8-6-11)10-16-19(17,18)14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3 |
Clé InChI |
VYHBUFRXXIMKFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)

![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
